Acridine, 9-amino-1-methyl-
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Overview
Description
1-Methylacridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry. The compound has a molecular formula of C14H12N2 and a molecular weight of 208.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylacridin-9-amine can be synthesized through several methods. One common approach involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . Another method includes the reaction of acridine with sodium amide .
Industrial Production Methods: Industrial production of 1-methylacridin-9-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can yield dihydroacridine derivatives.
Substitution: Substitution reactions, such as halogenation and nitration, can introduce different functional groups into the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Halogenated and nitrated acridine derivatives.
Scientific Research Applications
1-Methylacridin-9-amine has a wide range of applications in scientific research:
Biology: Acts as a fluorescent dye for visualizing biomolecules and studying cellular processes.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-methylacridin-9-amine involves its interaction with DNA. The planar structure of the acridine ring allows it to intercalate between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase and telomerase. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
9-Aminoacridine: Known for its use as a fluorescent dye and antimicrobial agent.
9-Carboxyacridine: Utilized as a corrosion inhibitor and in the synthesis of other acridine derivatives.
9-Methylacridine: Similar in structure but lacks the amino group, affecting its reactivity and applications.
Uniqueness: 1-Methylacridin-9-amine is unique due to the presence of both a methyl and an amino group on the acridine ring. This dual substitution enhances its chemical reactivity and broadens its range of applications compared to other acridine derivatives .
Properties
CAS No. |
23045-11-6 |
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Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-methylacridin-9-amine |
InChI |
InChI=1S/C14H12N2/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)16-12/h2-8H,1H3,(H2,15,16) |
InChI Key |
QDFZZUZHYOGLPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)N |
Origin of Product |
United States |
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